Taxinine

Description

Structure

3D Structure

Properties

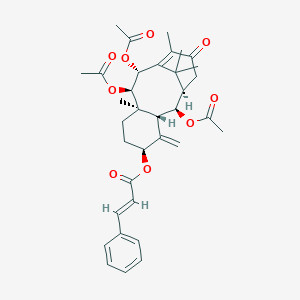

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYHEZUZRPMUDM-RZHPVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-52-7 | |

| Record name | Taxinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Taxinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxinine, a member of the complex diterpenoid taxane (B156437) family, is a natural product isolated from various species of the yew tree (Taxus). While often overshadowed by its renowned analogue, paclitaxel (B517696) (Taxol®), this compound and its derivatives are subjects of significant interest due to their unique chemical structures and potential biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound and its related compounds. It includes quantitative data presented for comparative analysis, detailed experimental methodologies for property determination, and visualizations of relevant biological pathways and experimental workflows to support researchers in drug discovery and development.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The data for this compound and its key analogues are summarized below.

Structural and Molecular Data

This compound possesses the characteristic taxane core, a complex 6-8-6 tricyclic ring system. The variations among this compound analogues primarily arise from the differences in substituent groups attached to this core.

Table 1: Molecular Properties of this compound and Its Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3835-52-7 | C₃₅H₄₂O₉ | 606.7[1] |

| This compound A | 18530-09-1 | C₂₆H₃₆O₈ | 476.6 |

| This compound B | 18457-44-8 | C₃₇H₄₄O₁₁ | 664.7[2] |

| This compound M | 135730-55-1 | C₃₅H₄₂O₁₄ | 686.7[3] |

Physical Properties

Physical properties such as melting point, boiling point, and solubility are critical for purification, formulation, and predicting the compound's behavior in different environments.

Table 2: Physical Properties of this compound and Its Analogues

| Property | This compound | This compound M | General Taxanes |

| Melting Point (°C) | 265-267[4] | Not Available | Variable |

| Boiling Point (°C) | Not Experimentally Determined | 740.2 ± 60.0 (Predicted) | Not Applicable |

| Appearance | Amorphous solid[4] | - | Crystalline or amorphous solids |

| pKa | Not Experimentally Determined | 11.62 ± 0.70 (Predicted) | Generally neutral, lacking strongly acidic/basic groups |

| XLogP3-AA | 4.5[1] | Not Available | Generally high, indicating lipophilicity |

Solubility Profile

The solubility of taxanes is a significant challenge in drug development. They are characteristically hydrophobic, with poor aqueous solubility.

-

Water Solubility : Taxanes, including this compound, are generally considered insoluble or practically insoluble in water[5].

-

Organic Solvent Solubility : this compound is reported to be moderately soluble in ethanol, benzene, and diethyl ether, and insoluble in chloroform (B151607) and light petroleum[4]. Taxanes are typically soluble in organic solvents like methanol (B129727), ethanol, acetone (B3395972), and DMSO[5][6]. This property is leveraged during extraction and purification.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies relevant to the characterization of natural products like this compound.

Extraction and Purification of Taxanes

The isolation of this compound from its natural source (Taxus species) is the first step in its characterization. A general workflow is presented below.

This process typically involves:

-

Extraction : Fresh plant material is mixed with an ethanol/water solvent mixture (50-80% ethanol) to extract a crude mixture of taxanes[7]. Water is included to minimize the extraction of highly lipophilic compounds like waxes and chlorophyll[7].

-

Decolorization : The crude extract is treated with activated charcoal to remove pigments[8].

-

Chromatography : The taxanes are separated from the crude mixture using normal-phase column chromatography with silica gel as the absorbent[7][8].

-

Recrystallization : Final purification is often achieved using an antisolvent recrystallization method. The purified taxane is dissolved in a solvent like methanol, and an antisolvent such as water is added to induce crystallization, yielding a high-purity product[5].

Melting Point Determination

The melting point is a key indicator of purity.

-

Principle : The temperature range over which a solid transitions to a liquid is measured. Pure crystalline compounds exhibit a sharp melting point (a narrow range of 0.5-1.0°C), while impurities typically depress and broaden the melting range[3].

-

Methodology (Capillary Method) :

-

A small, finely powdered sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end[9].

-

The capillary tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube with oil or an automated metal block apparatus)[3][9].

-

The sample is heated slowly (approx. 2°C/min) near the expected melting point[3].

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2[4].

-

Solubility Determination

-

Principle : The extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution is quantified.

-

Methodology (Shake-Flask Method) :

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask[10].

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the solubility of the compound in that solvent at that temperature.

-

Stability Studies

-

Principle : The stability of taxanes in aqueous solutions is critical for developing intravenous formulations. Degradation can occur via epimerization and hydrolysis of ester groups.

-

Methodology :

-

Solutions of the taxane are prepared in aqueous buffers across a range of pH values (e.g., pH 1-12)[11].

-

Samples are stored at controlled temperatures and aliquots are withdrawn at various time points.

-

Each aliquot is analyzed using a stability-indicating HPLC method, which can separate the parent compound from its degradation products.

-

The rate of degradation is determined by monitoring the decrease in the concentration of the parent compound over time. LC-MS can be used to identify the structure of the degradation products[11].

-

Findings for Taxanes: Studies on paclitaxel show it is most stable at pH 4-5. Under basic conditions, it undergoes base-catalyzed epimerization at the C7 position and hydrolysis of its ester side chains[11]. Under acidic conditions (pH < 4), degradation can occur via cleavage of the oxetane (B1205548) ring[12].

-

Biological Context: Mechanism of Action

This compound belongs to the taxane family, which are classified as microtubule-stabilizing agents. Their mechanism of action is fundamental to their potential as cytotoxic agents.

Microtubule Stabilization Pathway

Unlike other anti-mitotic agents that cause microtubule depolymerization (e.g., vinca (B1221190) alkaloids), taxanes have a unique mechanism. They bind to the β-tubulin subunit within the microtubule polymer[2][13]. This binding event stabilizes the microtubule, preventing its depolymerization back into tubulin dimers[1].

Microtubules are highly dynamic structures that must assemble and disassemble for critical cellular processes, most notably the formation of the mitotic spindle during cell division[1][13]. By locking microtubules in a polymerized state, taxanes suppress their dynamics. This leads to the formation of abnormal, nonfunctional mitotic spindles, which in turn activates the mitotic checkpoint, arrests the cell cycle in mitosis, and ultimately induces programmed cell death (apoptosis)[1].

Conclusion

This compound is a structurally complex natural product with a distinct set of physicochemical properties. Its high lipophilicity and poor aqueous solubility present significant challenges for its development as a therapeutic agent, requiring advanced formulation strategies. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound and other novel taxanes. A thorough understanding of these properties, combined with knowledge of its microtubule-stabilizing mechanism, is essential for unlocking the full therapeutic potential of this important class of molecules.

References

- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. pennwest.edu [pennwest.edu]

- 5. mdpi.com [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 8. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

Early Studies on the Biological Activity of Taxinine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxinine, a member of the taxane (B156437) diterpenoid family, is a natural product found in various species of the yew tree (Taxus). While often overshadowed by its more famous relative, paclitaxel (B517696) (Taxol®), early research has unveiled a distinct and intriguing profile of biological activities for this compound and its derivatives. This technical guide provides an in-depth overview of these foundational studies, focusing on its core biological effects, including anticancer, anti-inflammatory, and multidrug resistance modulation properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Anticancer Activity

Early investigations into the biological effects of this compound revealed its potential as a cytotoxic agent against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

Initial cytotoxicity screenings of this compound against several human cancer cell lines have been conducted. The half-maximal inhibitory concentration (IC50) values from these early studies are summarized in the table below. It is important to note that some of the earliest and most detailed cytotoxic data comes from studies on this compound derivatives, such as 2-deacetoxythis compound J.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | A549 | Lung Carcinoma | 46.17 | ~78.6 | [1] |

| This compound | B16 | Murine Melanoma | 350.64 | ~597.1 | [1] |

| This compound | BEL7402 | Human Hepatoma | 113.97 | ~194.1 | [1] |

Note: The molecular weight of this compound (C33H40O9) is approximately 584.66 g/mol .

Mechanism of Action: Microtubule Stabilization and Cell Cycle Arrest

The primary mechanism of anticancer action for the taxane class of compounds is the disruption of microtubule dynamics. Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and function, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

References

The Biosynthetic Pathway of Taxinine in Yew Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxinine is a significant member of the taxoid family of natural products found in yew (Taxus spp.), a genus renowned for producing the potent anticancer drug paclitaxel (B517696) (Taxol®). While the biosynthetic pathway of paclitaxel has been extensively studied, the specific enzymatic steps leading to the diverse array of other taxoids, including this compound, are less understood. This technical guide provides a comprehensive overview of the current understanding and putative steps in the biosynthetic pathway of this compound. It covers the initial shared steps with the paclitaxel pathway, proposes the divergent enzymatic reactions leading to this compound, and details relevant experimental protocols for pathway elucidation. Quantitative data on taxane (B156437) distribution are summarized, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, metabolic engineering, and drug development.

Introduction

The genus Taxus is a rich source of complex diterpenoid alkaloids known as taxanes or taxoids.[1] With over 600 identified structures, these compounds exhibit a wide range of biological activities.[2] While paclitaxel is the most famous for its clinical applications in cancer chemotherapy, other taxoids, such as this compound, are also of significant interest due to their unique chemical structures and potential pharmacological properties. This compound and its derivatives are characterized by a 6/8/6 tricyclic taxane core, which they share with paclitaxel, but differ in their oxygenation and acylation patterns.[1] Understanding the biosynthetic pathway of this compound is crucial for exploring the full chemical diversity of taxanes and for developing biotechnological platforms for the production of novel therapeutic agents.

The Common Pathway: Formation of the Taxane Core

The biosynthesis of all 6/8/6-ring taxanes, including this compound and paclitaxel, begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3] This initial phase of the pathway is located in the plastids and involves two key enzymatic steps to form the fundamental taxane skeleton.

-

Cyclization of GGPP: The committed step in taxane biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of the taxane family. This complex transformation is catalyzed by taxadiene synthase (TS) .[3]

-

Initial Hydroxylation: The taxadiene core then undergoes its first oxygenation, a hydroxylation at the C5α position, to yield taxa-4(20),11(12)-dien-5α-ol. This reaction is catalyzed by a cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH) .[4]

Following this initial hydroxylation, the pathway diverges into a complex network of parallel and competing reactions, primarily involving cytochrome P450 hydroxylases and various acyltransferases.[2][4]

Divergence from the Paclitaxel Pathway: The Putative Biosynthesis of this compound

The paclitaxel biosynthetic pathway proceeds from taxa-4(20),11(12)-dien-5α-ol through a series of hydroxylations and acylations to form the key intermediate, baccatin (B15129273) III.[5] Baccatin III is characterized by an oxetane (B1205548) ring and specific hydroxyl and acetyl groups.[6] this compound, in contrast, lacks the oxetane ring and has a different pattern of acylation.

The divergence towards this compound likely occurs from early hydroxylated intermediates. The key differences in the structure of this compound compared to baccatin III suggest the involvement of a different set of tailoring enzymes, specifically acyltransferases. This compound possesses acetate (B1210297) groups at C5, C9, and C10, and a cinnamate (B1238496) group at C2.

The proposed biosynthetic route to this compound involves a series of hydroxylation and acylation steps that differ from those leading to baccatin III. While the exact sequence is not yet fully elucidated, it is hypothesized to involve the following key transformations:

-

Hydroxylations: Cytochrome P450 hydroxylases are responsible for introducing hydroxyl groups at various positions on the taxane core. For this compound biosynthesis, hydroxylations at C2, C9, and C10 are required.

-

Acylations: A variety of taxoid acyltransferases, belonging to the BAHD family, catalyze the transfer of acyl groups (e.g., acetyl, benzoyl, cinnamoyl) from Coenzyme A donors to the hydroxylated taxane core. The formation of this compound requires specific acetyltransferases for positions C5, C9, and C10, and a cinnamoyltransferase for position C2.

The following diagram illustrates a putative pathway for this compound biosynthesis, highlighting its divergence from the paclitaxel pathway.

Quantitative Data on Taxane Distribution

The relative abundance of different taxoids varies significantly between different species of Taxus and even between different tissues of the same plant.[7] This variation reflects the differential expression of the genes encoding the biosynthetic enzymes.[8] Needles, for example, are often a rich source of a variety of taxoids, including precursors for the semi-synthesis of paclitaxel.[9] The table below summarizes representative data on the concentration of various taxanes in Taxus species.

| Taxane | Species | Tissue | Concentration (µg/g dry weight) | Reference |

| Paclitaxel | Taxus brevifolia | Bark | 150 - 250 | [7] |

| Paclitaxel | Taxus baccata | Needles | 10 - 50 | [10] |

| Baccatin III | Taxus brevifolia | Needles | up to 200 | [7] |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | 200 - 500 | [9] |

| 7-xylosyl-10-deacetyltaxol | Taxus chinensis | Leaves | ~150 | [11] |

| This compound derivatives | Taxus baccata | Leaves & Twigs | Present | [12] |

Experimental Protocols for Pathway Elucidation

The elucidation of taxane biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following provides an overview of key experimental protocols.

Identification of Candidate Genes

Transcriptome analysis is a powerful tool for identifying genes involved in a specific metabolic pathway.

References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases [mdpi.com]

- 3. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 oxygenases of Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Baccatin III - Wikipedia [en.wikipedia.org]

- 7. Seasonal and tissue variation in taxane concentrations of Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptome analyses provide insights into the expression pattern and sequence similarity of several taxol biosynthesis-related genes in three Taxus species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gene expression pattern and taxane biosynthesis in a cell suspension culture of Taxus baccata L. subjected to light and a phenylalanine ammonia lyase (PAL) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Taxinine Research for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxinine, a member of the taxane (B156437) diterpenoid family, is a natural product isolated from various species of the yew tree (Taxus). While its close relative, paclitaxel (B517696) (Taxol®), has become a cornerstone of cancer chemotherapy, this compound itself has garnered significant interest for its unique biological activities, including its potential as a multidrug resistance (MDR) reversal agent. This technical guide provides an in-depth review of the current state of this compound research, focusing on its chemical properties, biological activities, synthesis, and the experimental methodologies used in its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Chemical and Physical Properties

This compound and its derivatives are characterized by a complex, polycyclic diterpene core. The fundamental taxane skeleton provides a versatile scaffold for a wide array of chemical modifications, leading to a diverse range of biological activities.

Table 1: Physicochemical Properties of Selected Taxinines

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | Reference |

| This compound | C35H42O9 | 606.7 | 264-265 | Soluble in chloroform, acetone, ethyl acetate; sparingly soluble in methanol, ethanol. | |

| This compound A | C26H36O8 | 476.56 | 225-227 | - | |

| This compound B | C37H44O11 | 664.74 | 236-238 | - |

Biological Activities and Mechanism of Action

The primary mechanism of action for many taxanes, including the well-studied paclitaxel, involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While this compound itself exhibits weaker cytotoxic activity compared to paclitaxel, its derivatives have shown significant potential in several areas, most notably in overcoming multidrug resistance.

Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting polymerization and inhibiting depolymerization. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The stabilization of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

The Taxinine Family: A Technical Guide to Their Chemical and Biological Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxinine family, a subgroup of taxane (B156437) diterpenoids, represents a class of natural products with significant interest in the fields of chemistry and oncology. Isolated primarily from various species of the yew tree (Taxus), these compounds share a complex polycyclic core structure. While often overshadowed by their renowned relative, paclitaxel (B517696) (Taxol®), the taxinines themselves exhibit a range of biological activities, including potential anticancer properties and the ability to modulate multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the key chemical and biological characteristics of prominent taxinines, with a focus on their CAS numbers, molecular formulas, mechanisms of action, and relevant experimental methodologies.

Chemical and Physical Data of Key Taxinines

The following table summarizes the fundamental chemical and physical properties of several well-characterized taxinines. This data is essential for the identification, synthesis, and experimental handling of these compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| This compound | 3835-52-7 | C₃₅H₄₂O₉ | 606.7 | Taxus cuspidata, Taxus canadensis[1] |

| This compound B | 18457-44-8 | C₃₇H₄₄O₁₁ | 664.7 | Taxus cuspidata |

| This compound M | 135730-55-1 | C₃₅H₄₂O₁₄ | 686.7 | Taxus brevifolia[2] |

Mechanism of Action: Microtubule Stabilization and Induction of Apoptosis

The primary mechanism of action for the broader class of taxanes, including the taxinines, is the disruption of microtubule dynamics.[3] Unlike other mitotic inhibitors that prevent tubulin polymerization, taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization.[3][4] This aberrant stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[5]

A key signaling event downstream of taxane-induced mitotic arrest is the phosphorylation of the anti-apoptotic protein Bcl-2.[2][6] Phosphorylation of Bcl-2 is thought to inactivate its protective function, thereby promoting apoptosis.[6][7] This process links the disruption of the cytoskeleton directly to the cellular machinery that governs cell death.

Signaling Pathway of Taxane-Induced Apoptosis

Caption: Taxane-induced cell death pathway.

Experimental Protocols

Isolation and Purification of Taxinines from Taxus Species

The isolation of taxinines from their natural sources is a multi-step process involving extraction and chromatographic purification. The following provides a generalized workflow.

Caption: General workflow for this compound isolation.

A common method involves the following steps:

-

Extraction: The dried and ground plant material (e.g., needles, bark) is extracted with a polar solvent such as methanol, ethanol, or acetone (B3395972) to obtain a crude extract.[8]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities like fats and chlorophyll. This is often achieved using solvents like hexane. The taxane-containing fraction is then extracted into a moderately polar solvent like chloroform (B151607) or ethyl acetate.[8]

-

Chromatography: The resulting crude taxane mixture is separated into individual compounds using chromatographic techniques. This may involve multiple steps, including normal-phase chromatography on silica gel followed by reverse-phase high-performance liquid chromatography (HPLC) for final purification.[8]

Synthesis of Taxinines

The total synthesis of taxinines is a complex undertaking due to their intricate, sterically hindered polycyclic structures.[9][10] Synthetic strategies often involve a convergent approach, where different fragments of the molecule are synthesized separately and then joined together.[11] A "two-phase" synthetic approach has also been explored, which involves a "cyclase phase" to construct the carbon skeleton, followed by an "oxidase phase" to introduce the oxygen functionalities.[12] These synthetic routes are crucial for producing this compound analogs for structure-activity relationship studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic (cell-killing) activity of taxinines is commonly evaluated using in vitro cell-based assays such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound compound. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound family of compounds, while structurally complex, holds significant potential for further investigation in the realm of cancer research and drug development. Their mechanism of action, centered on microtubule stabilization and the induction of apoptosis, provides a solid foundation for their therapeutic potential. The methodologies outlined in this guide for their isolation, synthesis, and biological evaluation are fundamental to advancing our understanding of these intriguing natural products and harnessing their properties for future therapeutic applications. Further research into the specific structure-activity relationships within the this compound family and their effects on various cancer cell types is warranted.

References

- 1. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medrxiv.org [medrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 9. grantome.com [grantome.com]

- 10. grantome.com [grantome.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. m.youtube.com [m.youtube.com]

The Taxinine Scaffold: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxinine scaffold, a core structure of a significant class of diterpenoids isolated from various species of the yew tree (Taxus), represents a critical area of study in medicinal chemistry and drug development. While often overshadowed by its illustrious relative, paclitaxel (B517696) (Taxol®), the this compound core serves as a versatile template for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound scaffold, its chemical properties, biological activities, and the experimental methodologies crucial for its investigation. The focus is on providing quantitative data, detailed experimental protocols, and clear visualizations of relevant biological and experimental pathways to aid researchers in this field.

Chemical and Physical Properties of this compound and its Analogs

The physicochemical properties of taxinines are crucial for their biological activity and pharmacokinetic profiles. These compounds are generally characterized by poor water solubility. A summary of key properties for this compound is provided below.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₃₅H₄₂O₉ | [1] |

| Molecular Weight | 606.7 g/mol | [1] |

| IUPAC Name | [(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | [1] |

Biological Activity of this compound Derivatives

While this compound itself exhibits limited cytotoxic and multidrug resistance (MDR) reversal activity, its derivatives have shown significant potential as both anticancer agents and modulators of MDR.[2][3][4] The primary mechanism of action for many cytotoxic taxanes is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[5][6]

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of various taxane (B156437) compounds, providing a context for the potential of modified this compound scaffolds.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Paclitaxel | Various human tumour cell lines | 2.5 - 7.5 | [7] |

| Docetaxel | Human ovarian cancer cell lines | 0.8 - 1.7 | [8] |

| Paclitaxel | SK-BR-3 (HER2+) | ~10 | [9] |

| Paclitaxel | MDA-MB-231 (triple negative) | ~5 | [9] |

| Paclitaxel | T-47D (luminal A) | ~2 | [9] |

Multidrug Resistance (MDR) Reversal Activity

Several this compound analogs have been synthesized and evaluated for their ability to reverse P-glycoprotein-mediated MDR.

| Compound | Cell Line | Activity | Reference |

| This compound | KB-C2 | Weak or no effect on reversing resistance to colchicine, VCR, and taxol at 10µM. | [3] |

| This compound M | KB-C2 | Weak or no effect on reversing resistance to colchicine, VCR, and taxol at 10µM. | [3] |

| This compound Analog 9 | KB/V | Increased intracellular rhodamine123 concentration 2.9-fold at 10 µM (compared to 1.88-fold for 10 µM verapamil). | [4] |

| Taxuspine C | KB-C2 | Completely reversed resistance to colchicine, VCR, and taxol at 10µM. | [3] |

| 2'-desacetoxyaustrospicatine | KB-C2 | Completely reversed resistance to colchicine, VCR, and taxol at 10µM. | [3] |

| 2-desacetoxythis compound J | KB-C2 | Completely reversed resistance to colchicine, VCR, and taxol at 10µM. | [3] |

Signaling Pathways

Taxanes induce apoptosis through complex signaling cascades. While specific pathways for all this compound derivatives are not fully elucidated, the general mechanism for taxanes involves the disruption of microtubule dynamics, leading to cell cycle arrest and the activation of apoptotic pathways.

Experimental Protocols

Isolation and Purification of Taxinines from Taxus Species

A general workflow for the isolation and purification of taxinines from Taxus plant material is presented below.

Protocol: UPLC-MS/MS Analysis of Taxinines

This protocol is adapted from methodologies for the quantitative analysis of taxoids in Taxus species.[10]

-

Sample Preparation:

-

Accurately weigh 1.0 g of powdered Taxus leaves.

-

Add 25 mL of 80% methanol (B129727) and sonicate for 30 minutes.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter prior to UPLC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.

-

Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

MRM Transitions: Specific precursor and product ion pairs for each this compound derivative of interest should be determined by infusion of individual standards.

-

Synthesis of this compound Analogs

The conversion of this compound into more potent derivatives is a key strategy in taxane-based drug discovery. The following diagram illustrates the synthetic workflow for converting this compound to this compound NN-1, a compound with significant anticancer and MDR reversal activities.[2]

Protocol: Conversion of this compound to this compound NN-1 (Summary)

This protocol is a summary of the multi-step synthesis described by Kobayashi et al. (2002).[2]

-

Protection of Dihydroxyl and Hydroxyl Groups: The 9,10-dihydroxyl group of this compound is protected as an acetonide, and the 2-hydroxyl group is protected with a methoxymethyl (MOM) ether.

-

Elimination and Reduction: The cinnamoyl group at C-5 is temporarily eliminated, followed by the reduction of the C-13 carbonyl group.

-

Acylation: Stepwise acetylation and cinnamoylation are performed at the C-13 and C-5 positions.

-

Deprotection: The acetonide protecting group at C-9,10 is removed.

-

Final Steps: The resulting diol is diacetylated, and the MOM protecting group at C-2 is removed to yield this compound NN-1.

Conclusion

The this compound scaffold, while not as potently bioactive in its natural form as other taxanes, provides a rich platform for synthetic modification. The development of this compound derivatives with significant anticancer and multidrug resistance reversal activities highlights the therapeutic potential that can be unlocked from this core structure. The experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the foundational knowledge and methodologies required to further explore and exploit the promising chemical space of the this compound scaffold. Continued investigation into the structure-activity relationships and specific molecular targets of novel this compound analogs will be crucial in advancing this class of compounds towards clinical applications.

References

- 1. This compound | C35H42O9 | CID 10054413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An efficient conversion of this compound to this compound NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of this compound analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of Taxinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of taxinine and its derivatives, focusing on the methodologies and data relevant to early-stage anticancer drug discovery. Taxinines, a class of taxane (B156437) diterpenoids isolated from Taxus species, are of significant interest for their potential cytotoxic and antineoplastic activities. This document outlines the core experimental protocols, presents available quantitative data, and visualizes key cellular pathways and experimental workflows.

Introduction to this compound and its Anticancer Potential

Taxinines are structurally related to paclitaxel, a highly successful chemotherapeutic agent. Like other taxanes, the primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. Preliminary in vitro studies on this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer drug candidates. This guide focuses on the essential in vitro assays used to characterize the anticancer properties of this compound and its analogs.

Data Presentation: Cytotoxicity of this compound Derivatives

While comprehensive in vitro screening data for this compound itself is limited in publicly available literature, studies on closely related derivatives provide valuable insights into its potential efficacy. The following table summarizes the cytotoxic activity of 2-deacetoxythis compound J, a derivative of this compound, against human breast cancer cell lines.

| Compound | Cell Line | Assay Type | Concentration for Significant Activity | Reference |

| 2-deacetoxythis compound J | MCF-7 (Breast Cancer) | Not Specified | 20 µM | |

| 2-deacetoxythis compound J | MDA-MB-231 (Breast Cancer) | Not Specified | 10 µM |

Note: The referenced study indicates "significant in vitro activity" at these concentrations, which may not represent IC50 values. Further dose-response studies are required to determine the precise IC50.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments essential for the preliminary screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in appropriate complete culture medium.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Paclitaxel).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Four populations can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.

-

Incubate the cells at 4°C for at least 2 hours for fixation.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content (fluorescence intensity).

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the G2/M phase would be consistent with the mechanism of action of taxanes.

-

Visualization of Pathways and Workflows

This compound's Proposed Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for taxanes, which is presumed to be similar for this compound.

In Vitro Screening Workflow for this compound

The logical flow of preliminary in vitro screening experiments for this compound is depicted below.

Signaling Pathways Implicated in Taxane-Induced Apoptosis

Taxane-induced apoptosis is a complex process involving multiple signaling pathways. The diagram below highlights key pathways that are often investigated.

Methodological & Application

Application Notes and Protocols for the Extraction of Taxinine from Taxus Needles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxinine, a member of the taxane (B156437) diterpenoid family, is a natural compound found in various species of the yew tree (Taxus). While less studied than its famous relative, paclitaxel (B517696) (Taxol®), this compound and its derivatives have garnered interest for their own potential biological activities. This document provides a detailed protocol for the extraction and preliminary purification of this compound from Taxus needles, designed for a laboratory setting. The methodology is based on established principles of natural product chemistry, combining solvent extraction with chromatographic purification techniques.

Principle

The extraction protocol leverages the solubility of taxanes in polar organic solvents like ethanol (B145695) and methanol (B129727).[1] The crude extract, containing a complex mixture of taxoids, chlorophyll, lipids, and other metabolites, is then subjected to a series of purification steps. These include liquid-liquid partitioning to remove highly polar or non-polar impurities, followed by silica (B1680970) gel column chromatography to separate this compound from other closely related taxanes.[1][2]

Materials and Equipment

-

Plant Material: Dried and finely ground needles of Taxus species (e.g., Taxus baccata, Taxus chinensis).

-

Solvents (Analytical or HPLC grade): Ethanol (95%), Methanol, Ethyl Acetate (B1210297), n-Hexane, Dichloromethane (B109758), Chloroform, Acetonitrile.

-

Reagents: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), Silica Gel (for column chromatography, 70-230 mesh).

-

Apparatus:

-

Grinder or mill

-

Soxhlet apparatus or large-volume flasks for maceration

-

Ultrasonic bath

-

Rotary evaporator

-

Separatory funnels (1-2 L)

-

Glass chromatography columns

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column for analysis and purification.[3][4]

-

Glassware (beakers, flasks, graduated cylinders)

-

Filtration apparatus (Buchner funnel, filter paper)

-

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction of Crude Taxanes

This protocol outlines the initial extraction of a crude taxane mixture from dried Taxus needles using ethanol, enhanced by ultrasonication to improve efficiency.[1]

-

Preparation of Plant Material:

-

Extraction:

-

Place 100 g of the dried powder into a large flask.

-

Add 1 L of 95% ethanol (a 1:10 solid-to-liquid ratio is common).

-

Place the flask in an ultrasonic bath and sonicate for 45-60 minutes at a controlled temperature (e.g., 40°C).[3]

-

After sonication, allow the mixture to macerate for 24 hours at room temperature with occasional stirring.

-

-

Filtration and Concentration:

-

Filter the mixture through a Buchner funnel to separate the plant debris from the ethanol extract.

-

Wash the solid residue with an additional 200 mL of 95% ethanol to recover any remaining extract.

-

Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure at 40-50°C until the ethanol is completely removed.

-

The resulting dark, viscous residue is the crude taxane extract. Dry it further in a vacuum oven to obtain a solid or semi-solid crude extract and record the yield.

-

Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification

This step aims to remove highly non-polar compounds (like waxes and lipids) and highly polar compounds from the crude extract.

-

Dissolution:

-

Dissolve the entire crude extract from Protocol 1 in 200 mL of methanol.

-

-

Hexane (B92381) Wash (Defatting):

-

Transfer the methanolic solution to a 1 L separatory funnel.

-

Add 200 mL of n-hexane, shake vigorously for 2-3 minutes, and allow the layers to separate.

-

The upper n-hexane layer will contain lipids and other non-polar impurities. Drain the lower methanol layer into a clean flask.

-

Repeat the hexane wash two more times. Discard the n-hexane fractions.

-

-

Ethyl Acetate Extraction:

-

To the washed methanol fraction, add 400 mL of water.

-

Extract the aqueous methanol mixture with 200 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

-

The taxanes will partition into the ethyl acetate layer. Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Combine all ethyl acetate fractions.

-

-

Final Concentration:

-

Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator. The resulting residue is the semi-purified taxane fraction.

-

Protocol 3: Silica Gel Column Chromatography for this compound Isolation

This is a critical step to separate this compound from other taxanes.[1]

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass chromatography column.

-

Allow the silica to settle, ensuring no air bubbles are trapped. Equilibrate the column by running a solvent mixture of n-hexane:ethyl acetate (e.g., 9:1 v/v).

-

-

Sample Loading:

-

Dissolve a small amount of the semi-purified taxane fraction in a minimal volume of dichloromethane or the initial mobile phase.

-

Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase (e.g., n-hexane:ethyl acetate 9:1 v/v).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (step gradient or linear gradient). For example:

-

Fractions 1-10: n-Hexane:Ethyl Acetate (9:1)

-

Fractions 11-20: n-Hexane:Ethyl Acetate (8:2)

-

Fractions 21-30: n-Hexane:Ethyl Acetate (7:3)

-

...and so on.

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1 v/v). Visualize spots under UV light (254 nm) or by staining.

-

Pool the fractions that contain the compound of interest (this compound). The exact elution profile will need to be determined empirically.

-

-

Final Purification:

Data Presentation

The following tables summarize typical parameters and expected yields for taxane extraction, which can be used as a baseline for optimizing this compound extraction.

Table 1: Extraction Parameters for Taxanes from Taxus Needles

| Parameter | Value/Range | Source |

| Extraction Method | Ultrasound-Assisted Extraction | [1][3] |

| Solvent | 95% Ethanol or Methanol | [1][2] |

| Solid-to-Liquid Ratio | 1:10 to 1:20 (g/mL) | [3] |

| Ultrasonication Time | 45 - 60 minutes | [3] |

| Extraction Temperature | 40 - 60 °C | [3][5] |

| Number of Extractions | 1-3 cycles | [5] |

Table 2: Typical Yields of Taxoids from Taxus Species

| Compound/Fraction | Plant Part | Yield | Source |

| Crude "Taxine" Alkaloids | T. baccata Needles | ~5.26 g/kg (0.53%) | [5] |

| This compound M | Taxus spp. Arils | 0.02 - 2.0 µg/g | [6] |

| Total Taxanes (Crude) | T. cuspidata Needles | ~342 µg/g (0.034%) | [3] |

| Paclitaxel | T. brevifolia Needles | 0.002 - 0.01% (dry weight) | [2] |

Note: Yields are highly variable depending on the species, geographical location, season of harvest, and extraction methodology.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the extraction and purification of this compound from Taxus needles.

References

- 1. researchgate.net [researchgate.net]

- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: HPLC and LC-MS/MS Methods for Taxinine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxinine and its derivatives, belonging to the taxane (B156437) class of diterpenoids, are natural products of significant interest due to their biological activities and structural complexity. Accurate and robust analytical methods are crucial for the quantification and characterization of taxinines in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography (HPLC) Method

This section outlines a general HPLC method suitable for the separation and quantification of this compound. The parameters provided are based on established methods for related taxanes and may require optimization for specific applications.

Experimental Protocol: HPLC Analysis of this compound

1. Sample Preparation:

-

Plant Material:

-

Dry the plant material (e.g., needles or bark of Taxus species) at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Extract the powder with methanol (B129727) or ethanol (B145695) using sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Biological Fluids (e.g., Plasma, Urine):

-

Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the taxinines with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient Program | Start with a 60:40 (A:B) mixture, linearly increase B to 80% over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. This is a suggested starting point and should be optimized. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

| Detection | UV Diode Array Detector (DAD) at 227 nm |

3. Data Analysis:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from a certified reference standard.

Quantitative Data Summary (HPLC)

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound, especially in complex matrices. The following protocol is based on methods for similar taxane alkaloids and provides a starting point for method development.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation:

-

Follow the same sample preparation procedures as described for the HPLC method.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| LC System | UHPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |

| Gradient Program | Start with 95:5 (A:B), linearly increase B to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This is a suggested starting point and should be optimized. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

3. Proposed MRM Transitions for this compound:

Based on the structure of this compound (C₃₅H₄₂O₉, MW: 606.7 g/mol ) and the fragmentation patterns of related taxanes, the following precursor and product ions are proposed for MRM analysis.[1] The cleavage of the C-O bond between the side chain and the taxane skeleton is a common fragmentation pathway for taxanes.[2]

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 607.3 | Proposed: 547.3 (Loss of acetic acid) | Proposed: 105.1 (Cinnamic acid fragment) |

Note: These transitions are proposed based on chemical principles and require experimental verification and optimization.

4. Data Analysis:

-

Quantification is performed using the peak area ratio of the analyte to an internal standard, plotted against the concentration of the analyte to generate a calibration curve. A suitable internal standard would be a structurally related taxane not present in the samples.

Quantitative Data Summary (LC-MS/MS)

The following table presents expected quantitative data for a this compound LC-MS/MS method, based on the performance of similar assays for other taxanes.[3]

| Parameter | Expected Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 90 - 110% |

III. Visualizations

Experimental Workflow for this compound Analysis```dot

Caption: Comparison of HPLC and LC-MS/MS techniques for this compound analysis.

References

Application Notes and Protocols for NMR Characterization of Taxinine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxinine and its analogues are a class of complex diterpenoids isolated from various species of the yew tree (Taxus). As natural products with significant biological activities, detailed structural characterization is crucial for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of these molecules in solution. This document provides detailed application notes and experimental protocols for the NMR characterization of this compound and its analogues.

Data Presentation: Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and one of its analogues. The data has been compiled from peer-reviewed literature and should be used as a reference for the identification and characterization of these compounds.

Table 1: ¹H and ¹³C NMR Data for a this compound Analogue (resembling this compound E) in CDCl₃

Data sourced from a study on taxane (B156437) diterpenoids from Taxus baccata L.[1]

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 78.9 | 2.15 (m) |

| 2 | 75.1 | 5.60 (d, 7.0) |

| 3 | 43.2 | 3.05 (d, 7.0) |

| 4 | 134.5 | - |

| 5 | 84.0 | 5.85 (d, 9.0) |

| 6 | 35.5 | 2.30 (m), 1.90 (m) |

| 7 | 72.1 | 4.95 (dd, 9.0, 2.0) |

| 8 | 57.2 | - |

| 9 | 202.1 | - |

| 10 | 75.9 | 6.40 (s) |

| 11 | 135.2 | - |

| 12 | 142.1 | - |

| 13 | 74.5 | 4.90 (d, 9.5) |

| 14 | 38.2 | 2.25 (m), 1.75 (m) |

| 15 | 46.1 | - |

| 16 | 27.0 | 1.20 (s) |

| 17 | 21.1 | 1.70 (s) |

| 18 | 15.0 | 1.05 (s) |

| 19 | 10.8 | 2.20 (s) |

| 20 | 115.1 | 5.30 (s), 4.98 (s) |

| 1' | 166.5 | - |

| 2' | 128.8 | 6.50 (d, 16.0) |

| 3' | 145.1 | 7.70 (d, 16.0) |

| 1'' | 134.2 | - |

| 2''/6'' | 128.2 | 7.40 (m) |

| 3''/5'' | 128.9 | 7.40 (m) |

| 4'' | 130.5 | 7.40 (m) |

| 2-OAc | 170.1, 21.2 | 2.05 (s) |

| 5-OAc | 170.5, 21.0 | 1.95 (s) |

| 7-OAc | 170.8, 21.5 | 2.10 (s) |

| 10-OAc | 169.8, 20.8 | 2.18 (s) |

Table 2: Selected ¹H NMR Chemical Shifts (ppm) for this compound and its Derivatives

Data compiled from "The NMR spectra of this compound and its derivatives".[2][3]

| Proton | This compound (I) | Derivative II | Derivative III | Derivative IV |

| H-9 | 5.69-5.97 | 5.69-5.97 | 5.69-5.97 | 5.69-5.97 |

| H-10 | 5.92-6.09 | 5.92-6.09 | 5.92-6.09 | 5.92-6.09 |

| H-21 | 6.38-6.53 | 6.38-6.53 | 6.38-6.53 | - |

| H-22 | 7.65-7.77 | 7.65-7.77 | 7.65-7.77 | - |

| Aromatic | 7.2-7.9 | 7.2-7.9 | 7.2-7.9 | ~7.2-7.3 |

| 12-Me | 2.05-2.43 | 2.05-2.43 | 2.05-2.43 | 2.05-2.43 |

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for sample preparation is critical for obtaining high-quality and reproducible NMR data.

Materials:

-

This compound or analogue sample (1-5 mg)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) of high purity (≥99.8% D)

-

Internal standard (e.g., Tetramethylsilane (TMS) or a calibrated reference compound for quantitative NMR)

-

5 mm NMR tubes

-

Volumetric flask or vial

-

Pipettes

-

Cotton wool or syringe filter

Procedure:

-

Accurately weigh 1-5 mg of the purified this compound sample into a clean, dry vial.

-

Add a precise volume (typically 0.5-0.7 mL) of the chosen deuterated solvent to the vial.

-

If performing quantitative NMR (qNMR), add a known amount of an internal standard.

-

Gently vortex or sonicate the sample until it is fully dissolved.

-

Filter the solution through a small plug of cotton wool placed in a Pasteur pipette or use a syringe filter to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

1D ¹H NMR Spectroscopy Protocol

Purpose: To obtain information about the proton environments in the molecule, including chemical shifts, signal integrations (proton count), and coupling constants.

Instrument Parameters (example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Solvent: CDCl₃ (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Spectral Width (SW): 16 ppm (centered around 6 ppm).

-

Number of Scans (NS): 16-64 (depending on sample concentration).

-

Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[4]

-

Acquisition Time (AQ): 2-4 seconds.

-

Pulse Width (P1): A 30° or 90° pulse, calibrated for the specific probe.

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).[5][6]

1D ¹³C NMR and DEPT Spectroscopy Protocol

Purpose: To identify the number of unique carbon atoms and to determine the type of each carbon (C, CH, CH₂, CH₃).

Instrument Parameters (example for a 100 MHz ¹³C frequency):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) and DEPT-135, DEPT-90, and DEPT-45 sequences.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width (SW): 240 ppm (centered around 120 ppm).

-

Number of Scans (NS): 1024 or more, depending on concentration.

-

Relaxation Delay (D1): 2 seconds.

Processing:

-

Apply a Fourier transform with exponential line broadening.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Analyze the DEPT spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy Protocols

2D NMR experiments are essential for the complete assignment of the complex ¹H and ¹³C NMR spectra of this compound and its analogues.

a) COSY (Correlation Spectroscopy)

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

Pulse Program: cosygpqf (Bruker).

-

Processing: Symmetrize the spectrum after Fourier transformation in both dimensions. Cross-peaks indicate coupled protons.

b) HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

-

Pulse Program: hsqcedetgpsisp2.2 (Bruker).

-

Processing: Cross-peaks show which proton is directly attached to which carbon.

c) HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

-

Pulse Program: hmbcgplpndqf (Bruker).

-

Processing: Cross-peaks reveal connectivity between different parts of the molecule, which is crucial for assembling the carbon skeleton.

Visualization of Experimental Workflow and Molecular Interactions

NMR Characterization Workflow

The following diagram illustrates a typical workflow for the NMR-based structural elucidation of this compound and its analogues.

General Mechanism of Action for Taxanes

While a specific signaling pathway for this compound is not well-defined in the literature, taxanes, in general, are known to exert their biological effects primarily through their interaction with microtubules. The following diagram illustrates this established mechanism.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. columbia.edu [columbia.edu]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Taxinine as a Modulator of Multidrug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Taxanes, a class of microtubule-stabilizing agents, are potent anticancer drugs but are also substrates for P-gp, leading to the development of resistance. This document provides a detailed overview of taxinine, a natural taxane, and its derivatives as potential modulators of MDR in cancer cells. While some studies indicate that this compound itself has limited activity in reversing MDR, its derivatives have shown significant promise.

Mechanism of Action: Overcoming P-glycoprotein Mediated Efflux